Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
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Overview
Description
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is a specialized organosilicon compound with the molecular formula C12H19F9Si. It is characterized by the presence of a nonafluorohexyl group attached to a silicon atom, which is further bonded to two isopropyl groups. This compound is known for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne. The reaction is usually catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled conditions of temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The silicon atom can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles.
Hydrosilylation: As mentioned earlier, this compound can be synthesized through hydrosilylation and can also participate in similar reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Transition Metal Catalysts: Platinum, rhodium, and palladium complexes are often used as catalysts.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can react with the silicon atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of organosilicon compounds with different functional groups .
Scientific Research Applications
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane involves its interaction with various molecular targets through its silicon and fluorine atoms. The nonafluorohexyl group imparts significant hydrophobicity, allowing the compound to interact with hydrophobic surfaces and molecules. The silicon atom can form bonds with various nucleophiles, facilitating its incorporation into different chemical structures .
Comparison with Similar Compounds
Similar Compounds
Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane: This compound has a longer fluorinated chain, which may impart even greater hydrophobicity and chemical stability.
Trimethoxy(3,3,3-trifluoropropyl)silane: This compound has a shorter fluorinated chain and different functional groups, leading to different reactivity and applications.
Uniqueness
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is unique due to its specific combination of isopropyl and nonafluorohexyl groups attached to the silicon atom. This structure provides a balance of hydrophobicity, chemical stability, and reactivity, making it valuable for a wide range of applications in research and industry .
Properties
CAS No. |
356056-13-8 |
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Molecular Formula |
C12H19F9Si |
Molecular Weight |
362.35 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H19F9Si/c1-7(2)22(8(3)4)6-5-9(13,14)10(15,16)11(17,18)12(19,20)21/h7-8,22H,5-6H2,1-4H3 |
InChI Key |
HLHROOLJMZEEDN-UHFFFAOYSA-N |
SMILES |
CC(C)[SiH](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C)C |
Canonical SMILES |
CC(C)[SiH](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C)C |
Origin of Product |
United States |
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